molecular formula C18H27NO3 B5670095 ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-4-piperidinecarboxylate

ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-4-piperidinecarboxylate

Cat. No. B5670095
M. Wt: 305.4 g/mol
InChI Key: JTIXUTVOOJICNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives involves complex organic reactions, aiming for efficiency and selectivity. For instance, a practical synthesis approach was developed for ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate of cisapride, showcasing the methodological advancements in synthesizing such compounds (Kim et al., 2001). Moreover, synthesis methods have been refined for specific substituted N-benzyl piperidines, highlighting the structural diversity achievable within this chemical class (Boos et al., 2006).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-4-piperidinecarboxylate, is a critical factor influencing their chemical properties and reactivity. Studies such as those by Fun et al. (2012) on related compounds provide insights into the structural nuances, demonstrating the importance of intramolecular interactions and conformational stability in determining their chemical behavior (Fun et al., 2012).

Chemical Reactions and Properties

Piperidine derivatives engage in a variety of chemical reactions, reflecting their utility in synthetic chemistry. For instance, the allosteric modulation of the serotonin transporter by specific piperidine analogues illustrates the potential for targeted chemical interactions (Boos et al., 2006). Additionally, the synthesis and characterization of N-acyl derivatives of piperidin-4-ones highlight the diverse chemical functionality achievable within this class of compounds (Mohanraj & Ponnuswamy, 2018).

Physical Properties Analysis

The physical properties of ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-4-piperidinecarboxylate and related compounds, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Crystal structure analyses provide detailed information on the arrangement of atoms within the molecule and the intermolecular forces at play, which in turn influence the physical properties (Kaur et al., 2012).

Chemical Properties Analysis

The chemical properties of piperidine derivatives, including reactivity, stability, and interaction with other molecules, are key to their utility in synthetic and medicinal chemistry. The role of substituents on the piperidine ring, as well as the influence of stereochemistry on binding affinity and selectivity for biological targets, are areas of ongoing research (Hsin et al., 2008).

properties

IUPAC Name

ethyl 1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-5-22-18(20)15-8-10-19(11-9-15)12-16-6-7-17(21-4)14(3)13(16)2/h6-7,15H,5,8-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIXUTVOOJICNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=C(C(=C(C=C2)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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